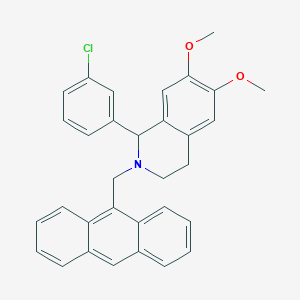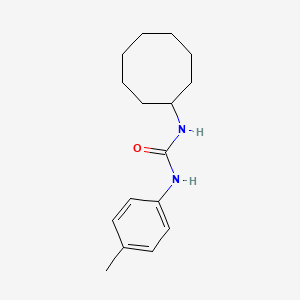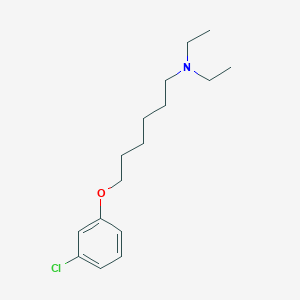![molecular formula C17H27NO8 B5090826 {2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5090826.png)
{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DMXB-A, and is a selective agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR). In
Wissenschaftliche Forschungsanwendungen
DMXB-A has been studied for its potential applications in a variety of scientific research fields, including neuroscience, immunology, and cancer research. In neuroscience, DMXB-A has been shown to enhance cognitive function and improve memory in animal models. It has also been studied for its potential therapeutic applications in Alzheimer's disease and schizophrenia. In immunology, DMXB-A has been shown to have anti-inflammatory effects and may have potential applications in treating autoimmune diseases. In cancer research, DMXB-A has been shown to inhibit the growth of cancer cells and may have potential as an anti-cancer agent.
Wirkmechanismus
DMXB-A is a selective agonist of the α7-nAChR, which is a type of nicotinic acetylcholine receptor that is primarily expressed in the central nervous system. Activation of α7-nAChR has been shown to enhance cognitive function, improve memory, and have anti-inflammatory effects. DMXB-A binds to the α7-nAChR and activates it, leading to these effects.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a variety of biochemical and physiological effects. In animal models, DMXB-A has been shown to enhance cognitive function and improve memory. It has also been shown to have anti-inflammatory effects and may have potential applications in treating autoimmune diseases. In cancer research, DMXB-A has been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMXB-A in lab experiments is its selectivity for the α7-nAChR. This allows researchers to study the specific effects of α7-nAChR activation without affecting other nicotinic acetylcholine receptors. However, one limitation of using DMXB-A is its relatively low potency compared to other α7-nAChR agonists. This may require higher concentrations of DMXB-A to achieve the desired effects, which could result in non-specific effects.
Zukünftige Richtungen
There are several future directions for research on DMXB-A. One area of research could be to investigate its potential therapeutic applications in Alzheimer's disease and schizophrenia. Another area of research could be to investigate its anti-inflammatory effects and potential applications in treating autoimmune diseases. Additionally, further research could be done to optimize the synthesis and potency of DMXB-A for use in lab experiments.
Synthesemethoden
DMXB-A can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 2-(2-ethoxyphenoxy)ethanol, which is then reacted with 2-bromoethanol to form 2-[2-(2-ethoxyphenoxy)ethoxy]ethanol. This compound is then reacted with 2-methoxyethylamine to form {2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine. Finally, this compound is reacted with oxalic acid to form DMXB-A oxalate.
Eigenschaften
IUPAC Name |
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4.C2H2O4/c1-3-19-14-6-4-5-7-15(14)20-13-12-18-11-9-16-8-10-17-2;3-1(4)2(5)6/h4-7,16H,3,8-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSULVPJXWKUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCNCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-L-prolinamide](/img/structure/B5090754.png)
![5-[(2-methoxyphenoxy)methyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5090765.png)



![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5090788.png)
![2-{2-[(4-tert-butylphenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5090796.png)
acetate](/img/structure/B5090808.png)
![2-chloro-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5090822.png)
![4-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5090827.png)

![3-(benzylsulfonyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B5090838.png)
![{4-bromo-2-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5090846.png)